5-acetamido-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide
Description
This compound features a pyrazolo[1,5-a]pyridine core, a bicyclic heteroaromatic system, substituted at position 5 with an acetamido group (-NHCOCH₃) and at position 3 with a carboxamide moiety. The carboxamide is further linked to a phenyl ring substituted with a 2-methyl-1,3-thiazole group at the para position. The thiazole ring introduces sulfur and nitrogen atoms, which may enhance metabolic stability and influence electronic properties compared to purely hydrocarbon substituents .
Properties
IUPAC Name |
5-acetamido-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-12(26)22-16-6-7-25-19(9-16)17(10-21-25)20(27)24-15-5-3-4-14(8-15)18-11-28-13(2)23-18/h3-11H,1-2H3,(H,22,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNOWHJKUHAPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=C4C=C(C=CN4N=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamido-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The thiazole ring is then introduced through a substitution reaction, followed by the addition of the acetamido group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also critical to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-acetamido-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and application:
- Anti-inflammatory Properties :
- Antiviral Activity :
- Anticancer Potential :
Therapeutic Applications
Given its diverse biological activities, 5-acetamido-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide may find applications in several therapeutic areas:
| Application Area | Potential Uses |
|---|---|
| Pain Management | As a COX-II inhibitor for treating arthritis and other inflammatory conditions. |
| Antiviral Treatments | Development of antiviral drugs targeting influenza and HIV. |
| Cancer Therapy | As a novel agent for cancer treatment through apoptosis induction. |
Case Studies
Several case studies illustrate the potential applications of this compound:
- COX-II Inhibition :
- Antiviral Efficacy :
- Anticancer Activity :
Mechanism of Action
The mechanism of action of 5-acetamido-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. The thiazole and pyrazolo[1,5-a]pyridine moieties suggest potential binding to enzymes or receptors, where it may inhibit or modulate their activity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine: The target compound’s pyridine core (one nitrogen atom in the six-membered ring) contrasts with pyrazolo[1,5-a]pyrimidine derivatives (two nitrogen atoms in the six-membered ring). Pyrimidine cores, as seen in indiplon (N-{3-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-acetamide), may exhibit stronger π-π stacking interactions due to increased aromaticity, but pyridine cores could offer better solubility in nonpolar environments .
Substituent Analysis
Thiazole vs. Thiophene :
The target compound’s 2-methylthiazole substituent differs from the thiophene group in indiplon. Thiazole’s nitrogen atom may improve metabolic stability by resisting oxidative degradation compared to thiophene’s sulfur-only heterocycle . However, thiophene’s larger polarizable surface area could enhance target binding in certain cases.Fluorine Substitution :
Compound (I) (N-{2-Fluoro-5-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-acetamide) includes a fluorine atom, which is absent in the target compound. Fluorine’s electronegativity and small size often improve bioavailability and binding affinity by reducing metabolic clearance and strengthening van der Waals interactions .
Research Findings and Hypotheses
- Target Affinity : The pyrazolo[1,5-a]pyridine core’s reduced nitrogen content compared to pyrimidine analogs may decrease polar interactions with targets like kinases but improve passive membrane diffusion.
- Metabolic Stability : Thiazole’s resistance to cytochrome P450-mediated oxidation suggests the target compound may have a longer half-life than thiophene-containing analogs .
- Solubility : The acetamido group’s hydrogen-bonding capacity could enhance aqueous solubility relative to indiplon’s methyl-acetamide, though empirical data are needed.
Biological Activity
The compound 5-acetamido-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 305.38 g/mol
- IUPAC Name : this compound
This compound features a pyrazolo-pyridine core with an acetamido group and a thiazole-substituted phenyl moiety, which are critical for its biological interactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC (µM) |
|---|---|
| PC-3 (Prostate) | 1.48 |
| MCF-7 (Breast) | 3.97 |
| HCT-116 (Colon) | 2.50 |
These results indicate that the compound exhibits selective cytotoxicity against cancer cells, potentially through the inhibition of specific pathways involved in tumor growth and metastasis .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways related to angiogenesis and cell proliferation. Notably, it has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a crucial target in cancer therapy:
- VEGFR-2 Inhibition : The compound demonstrated significant inhibitory activity against VEGFR-2 with an IC value of approximately 0.54 µM, suggesting its role as a potential anti-angiogenic agent .
Additional Pharmacological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may possess other pharmacological activities:
- Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential use in treating infections .
Study 1: Anticancer Efficacy
A recent study involved the administration of this compound in a xenograft model of prostate cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histopathological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors .
Study 2: VEGFR-2 Inhibition
In another investigation focusing on angiogenesis, the compound was evaluated alongside established VEGFR inhibitors. It exhibited comparable efficacy in reducing endothelial cell migration and tube formation assays, highlighting its potential as a therapeutic agent in cancer-related angiogenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
